

# Application Notes and Protocols: Enhancing Perovskite Solar Cell Stability with Cesium Thiocyanate

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## Compound of Interest

Compound Name: Cesium thiocyanate

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These application notes provide a detailed overview of the role of **Cesium thiocyanate** (CsSCN) in significantly improving the stability and performance of perovskite solar cells (PSCs). This document includes comprehensive experimental protocols, quantitative data analysis, and visualizations to guide researchers in implementing this promising technique.

## Introduction: The Challenge of Perovskite Solar Cell Stability

Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies (PCE) and low fabrication costs. However, a major impediment to their commercialization is their inherent instability under operational conditions, including exposure to moisture, heat, and continuous illumination. The volatile nature of organic cations within the perovskite structure is a primary contributor to this degradation.

The incorporation of inorganic cations, such as Cesium (Cs<sup>+</sup>), has been shown to enhance thermal stability. Furthermore, the use of additives like thiocyanate (SCN<sup>-</sup>) can synergistically improve the quality of the perovskite film, leading to enhanced performance and longevity. This document focuses on the synergistic effects of Cesium and thiocyanate additives in promoting highly stable and efficient perovskite solar cells. The combination of Cs<sup>+</sup> and SCN<sup>-</sup> has been

found to improve perovskite crystallinity, enlarge grain sizes, and reduce trap density, thereby mitigating degradation pathways.[1][2]

## Mechanism of Action: How Cesium Thiocyanate Enhances Stability

The synergistic effect of Cesium and thiocyanate in perovskite solar cells contributes to enhanced stability through several mechanisms:

- **Improved Crystallinity and Reduced Defects:** The simultaneous incorporation of Cesium and thiocyanate promotes the formation of high-quality perovskite films with larger grain sizes and higher crystallinity.[2][3] This reduction in grain boundaries minimizes defect sites, which are known pathways for ion migration and degradation.
- **Reduced Trap Density:** The presence of CsSCN lowers the trap density within the perovskite film.[2] Trap states can act as non-radiative recombination centers, reducing the efficiency and contributing to photodecomposition.
- **Suppressed Photodecomposition:** The incorporation of the nonvolatile Cesium ion helps to suppress the photodecomposition of the perovskite material under continuous illumination.[1][2] This leads to a more stable power output over extended periods.
- **Enhanced Thermal Stability:** Perovskite films containing both Cesium and thiocyanate exhibit improved thermal stability compared to their counterparts with only one or neither of the additives.[2]

## Quantitative Data Summary

The following tables summarize the quantitative improvements observed in perovskite solar cells fabricated with the addition of Cesium and thiocyanate (referred to as W/Cs & SCN) compared to control devices without additives, with only Cesium (W/Cs), or with only thiocyanate (W/SCN).

Table 1: Photovoltaic Performance Parameters

Device Configuration	Voc (V)	Jsc (mA/cm2)	Fill Factor (%)	PCE (%)
Without Additives	1.08	22.5	75	18.2
W/SCN	1.10	23.0	78	19.8
W/Cs	1.07	22.8	76	18.5
W/Cs & SCN	1.12	23.5	80	21.1

Table 2: Stability and Film Quality Parameters

Device Configuration	Operational Stability (T80)	Trap Density (cm-3)
Without Additives	Not Reported	2.5 x 10 <sup>16</sup>
W/SCN	Not Reported	1.8 x 10 <sup>16</sup>
W/Cs	Not Reported	2.1 x 10 <sup>16</sup>
W/Cs & SCN	> 20,000 s (retains 97% of initial PCE)[2]	1.2 x 10 <sup>16</sup>

T80 is the time it takes for the solar cell to lose 20% of its initial power conversion efficiency under continuous illumination.

## Experimental Protocols

This section provides detailed protocols for the fabrication of perovskite solar cells with and without the **Cesium thiocyanate** additive.

## Materials and Reagents

- Fluorine-doped tin oxide (FTO) coated glass substrates
- Zinc oxide (ZnO) nanoparticles dispersion
- Perovskite precursor solution (see section 4.2 for preparation)

- Spiro-OMeTAD solution
- Chlorobenzene
- Gold (for electrode evaporation)
- Deionized water
- Isopropyl alcohol
- Acetone

## Preparation of Perovskite Precursor Solutions

Control Perovskite Solution (MA0.7FA0.3PbI3):

- Dissolve formamidinium iodide (FAI) and methylammonium iodide (MAI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) (4:1 v/v).
- Add lead iodide (PbI<sub>2</sub>) to the solution.
- Stir the solution at 60°C for 2 hours.

Cesium and Thiocyanate Modified Perovskite Solution (W/Cs & SCN):

- Prepare the control perovskite solution as described above.
- In a separate vial, dissolve lead (II) thiocyanate (Pb(SCN)<sub>2</sub>) in the DMF/DMSO solvent mixture.
- Prepare a stock solution of Cesium iodide (CsI) in DMSO.
- Add the desired molar ratio of the Pb(SCN)<sub>2</sub> and CsI solutions to the control perovskite precursor solution. For example, for a 10 mol% incorporation, add the corresponding volume of the stock solutions.
- Stir the final solution at 60°C for 2 hours.

## Perovskite Solar Cell Fabrication Protocol

This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.

- **Substrate Cleaning:** a. Sequentially clean the FTO substrates by ultrasonication in deionized water, acetone, and isopropyl alcohol for 15 minutes each. b. Dry the substrates with a nitrogen stream. c. Treat the substrates with UV-ozone for 15 minutes prior to use.
- **Electron Transport Layer (ETL) Deposition:** a. Spin-coat a layer of ZnO nanoparticle dispersion onto the FTO substrate at 3000 rpm for 30 seconds. b. Anneal the ZnO-coated substrates at 150°C for 30 minutes.
- **Perovskite Layer Deposition:** a. Transfer the substrates into a nitrogen-filled glovebox. b. Spin-coat the prepared perovskite precursor solution (either control or CsSCN-modified) onto the ETL at 4000 rpm for 30 seconds. c. During the spin-coating, at approximately 10 seconds, dispense an anti-solvent (e.g., chlorobenzene) onto the substrate. d. Anneal the perovskite film at 100°C for 60 minutes.
- **Hole Transport Layer (HTL) Deposition:** a. Prepare a spiro-OMeTAD solution by dissolving spiro-OMeTAD powder, bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI), and 4-tert-butylpyridine (tBP) in chlorobenzene. b. Spin-coat the spiro-OMeTAD solution onto the perovskite layer at 4000 rpm for 30 seconds.
- **Gold Electrode Deposition:** a. Mask the desired active area of the device. b. Deposit an 80 nm thick gold electrode via thermal evaporation under high vacuum.

## Characterization and Stability Testing

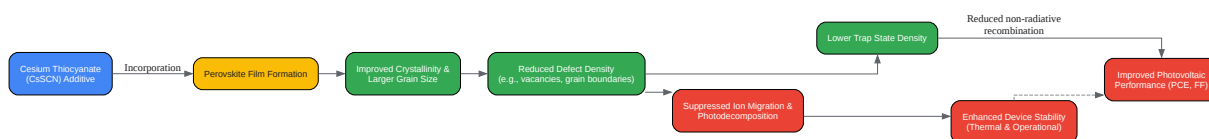
- **Device Performance Measurement:** a. Measure the current density-voltage (J-V) characteristics of the fabricated solar cells under simulated AM 1.5G illumination (100 mW/cm<sup>2</sup>). b. Extract the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).
- **Stability Testing:** a. Monitor the device performance over time under continuous illumination at a fixed intensity (e.g., 100 mW/cm<sup>2</sup>) in a controlled environment (e.g., ambient air). b. Track the PCE decay and determine the T80 lifetime.

## Visualizations

### Experimental Workflow

Caption: Experimental workflow for perovskite solar cell fabrication and characterization.

### Proposed Mechanism of CsSCN-Induced Stability Enhancement



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Caption: Proposed mechanism for stability enhancement in PSCs by CsSCN.

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